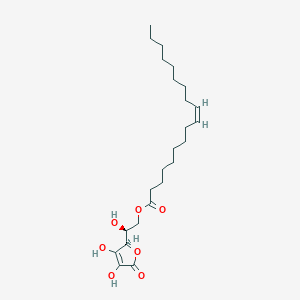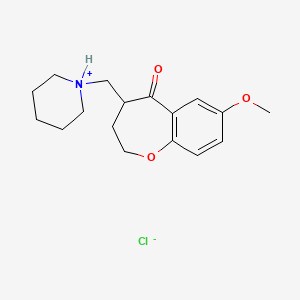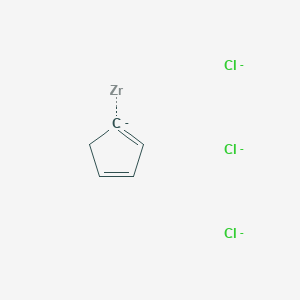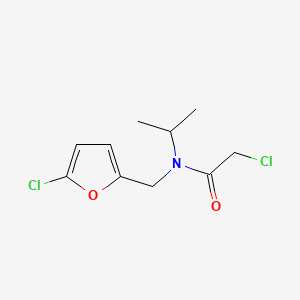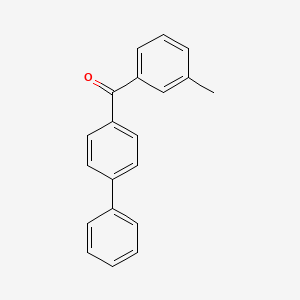
Biphenyl-4-yl-(3-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biphenyl-4-yl-(3-methylphenyl)methanone, also known as 3-methyl-4’'-phenyl-benzophenone, is an organic compound with the molecular formula C20H16O and a molecular weight of 272.34 g/mol . This compound is characterized by its biphenyl and methylphenyl groups connected through a methanone linkage. It is commonly used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Biphenyl-4-yl-(3-methylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where biphenyl and 3-methylbenzoyl chloride are reacted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput .
化学反应分析
Types of Reactions
Biphenyl-4-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like FeCl3.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid, 3-methylbenzoic acid.
Reduction: Biphenyl-4-yl-(3-methylphenyl)methanol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Biphenyl-4-yl-(3-methylphenyl)methanone has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
作用机制
The mechanism of action of biphenyl-4-yl-(3-methylphenyl)methanone primarily involves its ability to absorb light and generate reactive species. As a photoinitiator, it absorbs UV or visible light, leading to the formation of free radicals that initiate polymerization reactions. The molecular targets and pathways involved include the activation of carbonyl groups and the subsequent formation of radical intermediates .
相似化合物的比较
Similar Compounds
- Biphenyl-4-yl-(3-chlorophenyl)methanone
- Biphenyl-4-yl-(3-nitrophenyl)methanone
- Biphenyl-4-yl-(3-hydroxyphenyl)methanone
Uniqueness
Biphenyl-4-yl-(3-methylphenyl)methanone is unique due to its specific combination of biphenyl and methylphenyl groups, which confer distinct photophysical and chemical properties. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a variety of applications in photoinitiation and material science .
属性
CAS 编号 |
86428-83-3 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC 名称 |
(3-methylphenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H16O/c1-15-6-5-9-19(14-15)20(21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI 键 |
MYYLFDRHMOSOJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


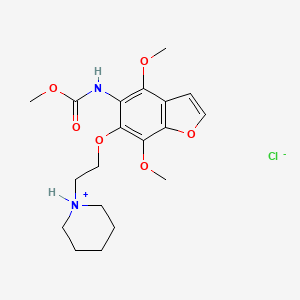
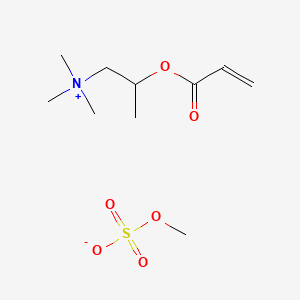

![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

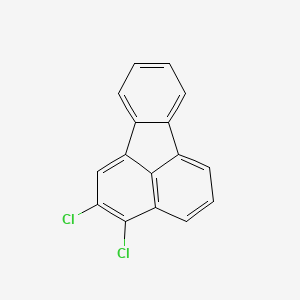
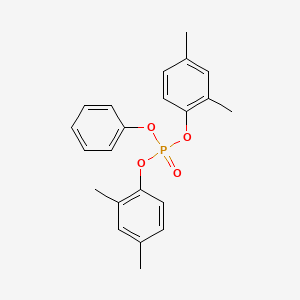
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
